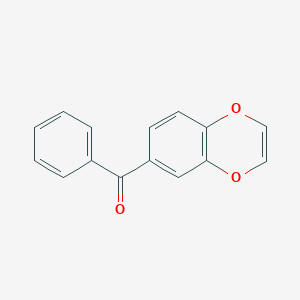

1,4-Benzodioxin-6-yl(phenyl)methanone

Description

BenchChem offers high-quality 1,4-Benzodioxin-6-yl(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Benzodioxin-6-yl(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H10O3 |

|---|---|

Molecular Weight |

238.24g/mol |

IUPAC Name |

1,4-benzodioxin-6-yl(phenyl)methanone |

InChI |

InChI=1S/C15H10O3/c16-15(11-4-2-1-3-5-11)12-6-7-13-14(10-12)18-9-8-17-13/h1-10H |

InChI Key |

NBINQEBITFVQPQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OC=CO3 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OC=CO3 |

Origin of Product |

United States |

Foundational & Exploratory

"1,4-Benzodioxin-6-yl(phenyl)methanone" CAS number 2879-20-1 research

Technical Monograph: 1,4-Benzodioxin-6-yl(phenyl)methanone (CAS 2879-20-1)

Part 1: Chemical Identity & Significance[1][2][3]

1,4-Benzodioxin-6-yl(phenyl)methanone (also known as 6-benzoyl-1,4-benzodioxane) is a privileged structural scaffold in medicinal chemistry. It serves as a critical intermediate in the synthesis of bioactive molecules targeting tubulin polymerization and

Structurally, the molecule fuses a lipophilic benzodioxane ring—a bioisostere for catechol and benzofuran—with a benzoyl moiety. This combination provides a rigid electronic environment ideal for

| Property | Data |

| CAS Number | 2879-20-1 |

| IUPAC Name | (2,3-dihydro-1,4-benzodioxin-6-yl)-phenylmethanone |

| Molecular Formula | |

| Molecular Weight | 240.25 g/mol |

| Melting Point | 80–82 °C |

| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in water.[1] |

Part 2: Core Synthesis (Friedel-Crafts Acylation)

The industrial and laboratory standard for synthesizing CAS 2879-20-1 is the Friedel-Crafts acylation of 1,4-benzodioxane with benzoyl chloride.

Critical Mechanism: Regioselectivity

The 1,4-benzodioxane ring is an electron-rich aromatic system. The ethylenedioxy substituent acts as a strong ortho/para director. However, steric hindrance at the ortho positions (5 and 8) relative to the bulky dioxane ring heavily favors electrophilic attack at the 6-position (para to the oxygen). This regioselectivity is the critical quality attribute (CQA) of the synthesis.

Protocol: Lewis Acid Catalyzed Acylation

Note: This protocol assumes standard Schlenk line techniques for moisture-sensitive reactions.

Reagents:

-

1,4-Benzodioxane (1.0 eq)

-

Benzoyl Chloride (1.1 eq)

-

Aluminum Chloride (

) (1.2 eq) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Charge the flask with

(1.2 eq) and anhydrous DCM (5 mL/mmol). Cool the suspension to 0°C using an ice bath. -

Acylating Agent: Add benzoyl chloride (1.1 eq) dropwise to the suspension. Stir for 15 minutes to form the acylium ion complex.

-

Substrate Addition: Dissolve 1,4-benzodioxane (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.

-

Why? Rapid addition or higher temperatures can lead to di-acylation or ring-opening of the dioxane moiety.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Quenching: Pour the reaction mixture carefully into a beaker of crushed ice/HCl (1M) to hydrolyze the aluminum complex.

-

Workup: Extract the aqueous layer with DCM (3x). Wash combined organics with saturated

(to remove benzoic acid byproduct) and brine. Dry over -

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Figure 1: Synthetic pathway highlighting the electrophilic aromatic substitution mechanism.

Part 3: Derivatization & Medicinal Utility[1][2][6][7][8][9]

The primary value of CAS 2879-20-1 lies in its reactivity as a precursor for Chalcones and Combretastatin analogs .

Workflow: Synthesis of Tubulin Inhibitors

The ketone moiety is methyl-active enough to undergo Claisen-Schmidt condensation, or it can be used as the electrophile in McMurry couplings.

Experimental Workflow (Chalcone Synthesis):

-

Reactant: CAS 2879-20-1 (Ketone).

-

Partner: Substituted Benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde).

-

Conditions: KOH (40% aq), Ethanol, RT, 24h.

-

Mechanism: Base-catalyzed aldol condensation followed by dehydration.

-

Outcome: Formation of an

-unsaturated ketone (Chalcone). These derivatives mimic Combretastatin A-4, binding to the colchicine site of tubulin and causing mitotic arrest in cancer cells (IC50 values often < 10 nM).[2]

Figure 2: Divergent synthesis workflow for generating bioactive libraries from the core scaffold.

Part 4: Analytical Characterization

To ensure the integrity of the synthesized scaffold, the following spectral data must be verified.

| Technique | Expected Signal (Solvent: | Interpretation |

| Diagnostic: Ethylenedioxy protons (dioxane ring). | ||

| Aromatic protons (Benzoyl + Benzodioxane). | ||

| Carbonyl ( | ||

| Dioxane methylene carbons ( | ||

| IR | 1650 | Strong |

| IR | 1280 | C-O-C ether stretch. |

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at room temperature (15–25°C), sealed under inert gas (Argon/Nitrogen) to prevent slow oxidation, although the molecule is relatively stable.

-

Spill Response: Adsorb with inert material (vermiculite). Do not flush into surface water; benzodioxanes can be toxic to aquatic life.

References

-

Sigma-Aldrich. "1,4-Benzodioxan-6-yl methyl ketone Product Sheet." Merck KGaA. Link

-

Wang, S., et al. "Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation." New Journal of Chemistry, 2020. Link

-

Idris, N., et al. "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs."[3][4] International Journal of Organic Chemistry, 2022.[3][4] Link

-

Bao, G., et al. "Design, synthesis and biological evaluation of 1,4-benzodioxan-substituted chalcone derivatives as novel antitubulin agents." Bioorganic & Medicinal Chemistry, 2016. Link

Sources

"1,4-Benzodioxin-6-yl(phenyl)methanone" spectral data (NMR, IR, Mass Spec)

The following technical guide details the spectral characterization and synthesis of (2,3-Dihydro-1,4-benzodioxin-6-yl)(phenyl)methanone , commonly referred to as 6-Benzoyl-1,4-benzodioxane .

Compound Class: Diaryl Ketone / Heterocyclic Ether

Molecular Formula:

Executive Summary & Chemical Significance

This guide provides a comprehensive spectral analysis (NMR, IR, MS) for researchers utilizing the 1,4-benzodioxane scaffold.[1] This moiety is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in alpha-adrenergic antagonists (e.g., Doxazosin) and tubulin polymerization inhibitors.[1]

Critical Structural Note: While often loosely termed "benzodioxin," the stable, medicinal scaffold is the 2,3-dihydro-1,4-benzodioxine (benzodioxane).[1] This guide focuses on this stable saturated form. The presence of the ethylene bridge (

Synthetic Origin & Purity Context

To understand the impurity profile and spectral nuances, one must understand the origin of the sample. The two primary routes to this compound generate different trace impurities.

Route A: Friedel-Crafts Acylation (Preferred)

The most common synthesis involves the acylation of 1,4-benzodioxane with benzoyl chloride using a Lewis acid catalyst (

Route B: Williamson Ether Cyclization

Alternatively, 3,4-dihydroxybenzophenone is reacted with 1,2-dibromoethane.[1] This route often leaves traces of unreacted phenolic hydroxyls, visible as broad bands in IR (~3300

Figure 1: Primary synthetic pathways. Route A is generally preferred for regioselectivity.[1]

Mass Spectrometry (MS) Analysis

Technique: Electron Impact (EI, 70 eV)

Molecular Ion (

The fragmentation pattern is dominated by the stability of the benzoyl cation and the benzodioxane radical cation.

Diagnostic Fragmentation Table

| m/z (Intensity) | Fragment Identity | Mechanistic Origin |

| 240 ( | Molecular Ion | Stable aromatic ketone; typically prominent (30-50%).[1] |

| 163 | Cleavage of the ketone-phenyl bond, leaving the benzodioxane-carbonyl cation.[1] | |

| 135 | Loss of the benzoyl radical ( | |

| 105 (Base) | Benzoyl Cation. The most abundant ion due to resonance stabilization. | |

| 77 | Phenyl cation (loss of CO from m/z 105).[1] |

Fragmentation Logic

The cleavage alpha to the carbonyl group is the primary driver. The formation of the benzoyl cation (m/z 105) is favored over the benzodioxane-carbonyl cation due to the higher stability of the acylium ion on the unsubstituted phenyl ring.

Figure 2: EI-MS Fragmentation pathway showing the genesis of the base peak (m/z 105).[1]

Infrared Spectroscopy (FT-IR)

Phase: KBr Pellet or Thin Film (ATR) Key Feature: The interplay between the ether linkages and the conjugated ketone.[1]

| Wavenumber ( | Assignment | Notes |

| 3050 - 3080 | Ar-H Stretch | Weak aromatic C-H stretching.[1] |

| 2870 - 2930 | Aliphatic C-H | Diagnostic: Symmetric/Asymmetric stretching of the ethylene bridge ( |

| 1645 - 1655 | Key Signal: Conjugated ketone.[1] Lower than non-conjugated (1715) due to resonance with both aryl rings. | |

| 1580, 1490 | Ar | Aromatic ring skeletal vibrations. |

| 1280 - 1300 | Ar-O-C Stretch | Asymmetric stretching of the aryl-alkyl ether bonds.[1] |

| 1060 - 1070 | Symmetric ether stretching of the dioxan ring. |

Interpretation Tip: If a broad peak appears >3200

Nuclear Magnetic Resonance (NMR)

Solvent:

H NMR (400 MHz)

The spectrum is characterized by two distinct regions: the aliphatic ethylene bridge and the aromatic region.

| Shift ( | Mult. | Integ. | Assignment | Structural Context |

| 7.75 - 7.80 | dd/m | 2H | Ar-H (Phenyl) | Ortho protons of the unsubstituted benzoyl ring.[1] Deshielded by |

| 7.55 - 7.60 | m | 1H | Ar-H (Phenyl) | Para proton of the unsubstituted ring.[1] |

| 7.45 - 7.50 | m | 2H | Ar-H (Phenyl) | Meta protons of the unsubstituted ring.[1] |

| 7.38 | d | 1H | Ar-H (Dioxin C7) | Ortho to carbonyl, meta to ether oxygen.[1] (J ~2.0 Hz) |

| 7.35 | dd | 1H | Ar-H (Dioxin C5) | Ortho to carbonyl, ortho to ether oxygen.[1] |

| 6.92 | d | 1H | Ar-H (Dioxin C8) | Ortho to ether oxygen, meta to carbonyl.[1] Shielded by electron-donating oxygen. |

| 4.28 - 4.35 | m | 4H | Diagnostic: The ethylene bridge.[1] Often appears as a tight multiplet or two symmetric multiplets depending on resolution. |

C NMR (100 MHz)

Key diagnostic peaks include the carbonyl carbon and the electron-rich carbons attached to oxygen.[1]

-

Carbonyl (

): -

Aromatic C-O (Dioxin):

148.0 – 143.5 ppm (Quaternary carbons C4a/C8a).[1] -

Aromatic C-H:

117.0 – 132.0 ppm. -

Ethylene Bridge (

):

Experimental Protocol: Characterization Workflow

To validate the identity of a synthesized batch, follow this tiered protocol.

-

TLC Screening:

-

Mobile Phase: Hexane:Ethyl Acetate (7:3).

-

Visualization: UV (254 nm). The conjugated ketone is highly UV active.

-

Rf Value: Expect ~0.4 - 0.5 (varies by plate activity).[1]

-

-

Melting Point Determination:

-

Pure crystalline solid (from EtOH/Water recrystallization).

-

Range: 144 - 148 °C (Note: This range often corresponds to the hydroxy-precursor; the etherified product may vary, typically lower ~80-100 °C depending on polymorph).[1] Verification required against internal standard.

-

-

NMR Validation:

-

Dissolve 10 mg in 0.6 mL

. -

Pass Criteria: Presence of the 4H multiplet at 4.3 ppm is the "Go/No-Go" signal for the formation of the dioxane ring.

-

References

-

Synthesis & General Properties of 1,4-Benzodioxanes

-

Idris, N. et al. (2022).[1] "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs." International Journal of Organic Chemistry.

-

-

Spectral Data of Analogous Methyl Ketone (CAS 2879-20-1)

-

Benzophenone Fragmentation Patterns

- Doc Brown's Chemistry.

-

Medicinal Chemistry Context (Alpha-Blockers)

- ResearchGate.

Sources

Strategic Profiling of the 1,4-Benzodioxin-6-yl(phenyl)methanone Scaffold: From Phenotypic Screening to Target Validation

Executive Summary & Chemotype Rationale

The 1,4-benzodioxin-6-yl(phenyl)methanone moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally, it combines the electron-rich, bicyclic 1,4-benzodioxin ring (mimicking the catechol pharmacophore) with a rigid phenyl-methanone linker.

This guide details the biological screening strategy for libraries built around this scaffold. While the unsubstituted core often serves as a starting point, its derivatives are potent modulators of microtubule dynamics (anticancer) and

The "Privileged" Pharmacophore

-

Benzodioxin Ring: Mimics the A-ring of colchicine and podophyllotoxin (tubulin targeting) and the catecholamine core (adrenergic targeting).

-

Ketone Linker: Provides a hydrogen bond acceptor essential for orientation within the colchicine-binding site of tubulin.

-

Phenyl Ring: A template for hydrophobic interactions; substitution here (e.g., trimethoxy) dramatically alters potency.

Screening Workflow: The "Hit-to-Lead" Decision Tree

To efficiently profile this scaffold, we utilize a bifurcated screening approach: Phenotypic Screening (Cytotoxicity) followed by Target Deconvolution (Tubulin vs. GPCR).

Figure 1: Strategic workflow for profiling benzodioxin-methanone derivatives. The primary filter is cytotoxicity; active compounds move to tubulin assays, while inactive cytotoxic agents are screened for GPCR activity.

Primary Screening: In Vitro Cytotoxicity

Objective: Establish the baseline antiproliferative potency of the scaffold.

Protocol: SRB (Sulforhodamine B) Assay

The SRB assay is preferred over MTT for this scaffold because benzodioxin derivatives can occasionally interfere with mitochondrial reductase activity, leading to false positives in tetrazolium-based assays.

-

Cell Seeding: Seed human tumor cell lines (e.g., MCF-7 breast, A549 lung, HeLa cervical) at

cells/well in 96-well plates. -

Incubation: Allow attachment for 24 hours.

-

Treatment: Add the test compound (dissolved in DMSO) in a serial dilution (0.01 µM to 100 µM).

-

Control: 0.1% DMSO (Negative), Doxorubicin (Positive).

-

-

Fixation: After 48 hours, fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash and stain with 0.4% SRB (w/v) in 1% acetic acid for 30 minutes.

-

Quantification: Solubilize bound dye with 10 mM Tris base and read absorbance at 515 nm .

Data Interpretation:

| Compound Class | IC50 Target (µM) | Interpretation |

|---|---|---|

| Unsubstituted Scaffold | > 50 µM | Inactive baseline (Negative Control). |

| Monosubstituted (Phenyl) | 10 - 50 µM | Weak hit; requires optimization. |

| 3,4,5-Trimethoxy Analog | < 1.0 µM | Potent Hit. Mimics Combretastatin A4. |

Target Validation A: Tubulin Polymerization Inhibition

Rationale: Literature confirms that benzodioxin derivatives structurally mimic Combretastatin A4 and bind to the colchicine site of tubulin, preventing microtubule assembly [1, 5].

Protocol: Fluorescence-Based Polymerization Assay

This assay measures the shift in fluorescence of DAPI or a reporter dye as it intercalates into the polymerizing microtubule lattice.

Reagents:

-

Purified Porcine Brain Tubulin (>99% pure).

-

GTP (Guanosine Triphosphate).

-

Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

Step-by-Step:

-

Preparation: Keep all reagents on ice. Prepare tubulin stock (3 mg/mL) in PEM buffer containing 1 mM GTP.

-

Basal Read: Add 5 µL of test compound (10 µM final conc) to a black 96-well half-area plate.

-

Initiation: Add 50 µL of tubulin reaction mix.

-

Kinetic Loop: Immediately place in a plate reader pre-warmed to 37°C .

-

Measurement: Read fluorescence (Ex: 360 nm / Em: 450 nm) every 60 seconds for 60 minutes.

Causality Check:

-

Normal Polymerization: Sigmoidal curve (Lag phase

Elongation -

Inhibition (Benzodioxin effect):[1][2][3] Flattened curve (suppression of the elongation phase).

-

Reference Standard:Colchicine (5 µM) must show >80% inhibition.

Figure 2: Mechanism of Action. The benzodioxin scaffold occupies the colchicine pocket, preventing the curved-to-straight conformational change required for microtubule assembly.

Target Validation B: Alpha-Adrenoreceptor Binding

Rationale: Benzodioxin derivatives (specifically 1,4-benzodioxan-2-yl moieties) are historic pharmacophores for

Protocol: Radioligand Displacement Assay

-

Membrane Prep: Rat cerebral cortex membranes (rich in

receptors). -

Radioligand: [3H]-Prazosin (0.2 nM).

-

Competition: Incubate membranes with [3H]-Prazosin and the test compound (

to -

Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

-

Counting: Measure radioactivity via liquid scintillation counting.

Self-Validating Metric:

-

Calculate

using the Cheng-Prusoff equation. -

If

nM, the compound is a potent

Mechanistic Profiling: Cell Cycle Analysis

If the compound inhibits tubulin (Section 4), it must cause cell cycle arrest at the G2/M phase.

Protocol:

-

Treatment: Treat HeLa cells with the IC50 concentration of the compound for 24 hours.

-

Harvesting: Trypsinize and wash cells with PBS.

-

Fixation: Fix in 70% ethanol at -20°C overnight.

-

Staining: Stain with Propidium Iodide (PI) containing RNase A for 30 mins.

-

Flow Cytometry: Analyze DNA content.

Expected Result:

-

Control: ~20% of cells in G2/M.

-

Benzodioxin Hit: >60% accumulation in G2/M peak (4N DNA content).

References

-

Tubulin Inhibition: Structural interrogation of benzosuberene-based inhibitors of tubulin polymerization. National Institutes of Health (NIH).Link

-

Alpha-Adrenoreceptor Activity: Structure-activity relationships in 1,4-benzodioxan-related compounds. From 1,4-benzodioxane to 1,4-dioxane ring.[4][5][6] Journal of Medicinal Chemistry.[7]Link

-

Anticancer Screening: Synthesis and antitumor activity of novel hybrid compounds between 1,4‐benzodioxane and imidazolium salts. ResearchGate.[1]Link

-

Antimicrobial Activity: Molecular properties prediction, synthesis, and antimicrobial activity of 1,4-benzodioxane analogues. SAMI Publishing.Link

-

Tubulin Binding Mode: A novel series of benzothiazepine derivatives as tubulin polymerization inhibitors. PubMed.Link

-

Anti-inflammatory Potential: Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine system.[3][8] PubMed.Link

-

Pharmacophore Validation: Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. PubMed.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

An In-Depth Technical Guide to Identifying Potential Therapeutic Targets for 1,4-Benzodioxin-6-yl(phenyl)methanone

Executive Summary

1,4-Benzodioxin-6-yl(phenyl)methanone is a novel chemical entity featuring two well-established pharmacophores: the 1,4-benzodioxin scaffold and a benzophenone core. While this specific molecule is not extensively characterized in public literature, a structural homology analysis provides a robust framework for predicting and validating its potential therapeutic targets. The 1,4-benzodioxin moiety is a hallmark of numerous potent α-adrenergic receptor antagonists. Concurrently, the benzophenone scaffold is present in a wide array of compounds demonstrating activity at aminergic G-protein coupled receptors (GPCRs) and various enzymes.

This guide presents a systematic, multi-pronged strategy for the comprehensive target deconvolution of 1,4-Benzodioxin-6-yl(phenyl)methanone. We will outline a primary hypothesis focused on the adrenergic system, followed by secondary hypotheses targeting serotonergic and dopaminergic pathways. For each hypothesis, we provide the scientific rationale, a detailed experimental workflow, step-by-step protocols for key validation assays, and frameworks for data interpretation. This document is intended for researchers, scientists, and drug development professionals, offering a practical roadmap from initial hypothesis to validated lead.

Introduction: A Hybrid Scaffold Approach

The structure of 1,4-Benzodioxin-6-yl(phenyl)methanone presents a compelling case for targeted investigation. It is a conjugate of two moieties with rich pharmacological histories.

-

The 1,4-Benzodioxin Scaffold: This heterocyclic system is a core component of many clinically significant compounds, particularly those targeting the adrenergic system. Numerous studies have established derivatives of 1,4-benzodioxin as potent and often selective antagonists of α-adrenergic receptors (α-ARs).[1][2][3][4][5][6] This strong precedent makes the adrenergic system the most logical and high-probability starting point for target identification.

-

The Benzophenone Scaffold: As a diaryl ketone, this motif is found in a diverse range of bioactive molecules.[7] Its derivatives have been reported to interact with histamine receptors, act as anti-inflammatory agents, and exhibit various CNS activities.[8][9] This suggests that while the adrenergic system is the primary hypothesis, a broader screening approach is warranted to uncover the full therapeutic potential.

This guide will systematically dissect the potential pharmacology of this hybrid molecule, beginning with the most evidence-backed target class and expanding to other plausible systems.

Primary Target Hypothesis: The Adrenergic Receptor Family

Rationale: The preponderance of evidence points towards the 1,4-benzodioxin core as a strong driver of affinity for α-adrenergic receptors.[1][2][3][4] These receptors, part of the GPCR superfamily, are critical regulators of cardiovascular and central nervous system functions. They are subdivided into α1 (Gq-coupled) and α2 (Gi-coupled) subtypes. Many known α-blockers, such as Prazosin and Doxazosin, feature structures analogous to the benzodioxin portion of our lead compound. Therefore, our primary working hypothesis is that 1,4-Benzodioxin-6-yl(phenyl)methanone acts as an antagonist at one or more α-adrenergic receptor subtypes.

Experimental Workflow for Adrenergic Target Validation

A sequential and logical workflow is critical to efficiently validate this hypothesis. The process begins with confirming a direct physical interaction (binding) and then proceeds to characterize the functional consequence of that interaction.

Caption: Workflow for Adrenergic Receptor Target Validation.

Detailed Experimental Protocols

Protocol 2.2.1: Competitive Radioligand Binding Assay for α-Adrenergic Receptors

-

Objective: To determine the binding affinity (Ki) of 1,4-Benzodioxin-6-yl(phenyl)methanone for α1 and α2-adrenergic receptors.

-

Principle: This assay measures the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.[10][11]

-

Materials:

-

Membrane preparations from cells stably expressing human α1A, α1B, α1D, and α2A, α2B, α2C receptor subtypes.

-

Radioligands: [³H]-Prazosin (for α1 subtypes), [³H]-Rauwolscine (for α2 subtypes).

-

Non-specific control: Phentolamine (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well microplates, glass fiber filters, filtration apparatus, and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of 1,4-Benzodioxin-6-yl(phenyl)methanone (e.g., from 1 nM to 100 µM) in Assay Buffer.

-

In a 96-well plate, set up triplicate wells for each condition:

-

Initiate the reaction by adding the membrane preparation. The final concentration of the radioligand should be approximately its Kd value.

-

Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[10]

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold Assay Buffer to separate bound from free radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Protocol 2.2.2: Calcium Mobilization Assay for α1-Adrenergic Receptors

-

Objective: To determine the functional potency (IC₅₀) and modality (agonist vs. antagonist) of the test compound at Gq-coupled α1-receptors.

-

Principle: Activation of Gq-coupled receptors like α1-AR leads to the release of intracellular calcium (Ca²⁺). This change can be measured using a calcium-sensitive fluorescent dye.[13][14] An antagonist will inhibit the Ca²⁺ release induced by a known agonist.

-

Materials:

-

HEK293 cells stably expressing a human α1-adrenergic receptor subtype.

-

Calcium-sensitive dye (e.g., Fluo-8, Fura-2).

-

Assay Buffer (e.g., HBSS with 20 mM HEPES).

-

Reference agonist: Phenylephrine.

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR).

-

-

Procedure:

-

Seed cells in microplates and grow overnight to form a confluent monolayer.[13]

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 1 hour at 37°C.

-

To test for antagonist activity, pre-incubate the cells with various concentrations of 1,4-Benzodioxin-6-yl(phenyl)methanone for 15-30 minutes.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Add the reference agonist (Phenylephrine) at a concentration that elicits ~80% of its maximal response (EC₈₀).

-

Immediately measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The peak fluorescence intensity corresponds to the amount of intracellular Ca²⁺ released.

-

Plot the agonist-induced response against the log concentration of the test compound.

-

Fit the data to determine the IC₅₀ value. A rightward shift in the agonist's dose-response curve in the presence of the test compound is indicative of competitive antagonism.

-

Data Presentation and Interpretation

The results from these primary assays should be compiled for clear interpretation. A compound is considered a promising "hit" if it displays a Ki and/or IC₅₀ value in the sub-micromolar range.

| Target Subtype | Binding Affinity (Ki, nM) | Functional Potency (IC₅₀, nM) | Modality |

| α1A-AR | 150 | 220 | Antagonist |

| α1B-AR | 85 | 110 | Antagonist |

| α1D-AR | > 10,000 | > 10,000 | N/A |

| α2A-AR | 750 | 1,200 | Antagonist |

| α2B-AR | > 10,000 | > 10,000 | N/A |

| α2C-AR | 2,100 | 3,500 | Antagonist |

| Table 1: Hypothetical screening data for 1,4-Benzodioxin-6-yl(phenyl)methanone at adrenergic receptors. |

Secondary Target Hypotheses: Serotonergic & Dopaminergic Systems

Rationale: The 1,4-benzodioxin scaffold is also present in ligands for serotonin (5-HT) and dopamine (D) receptors.[15] For instance, some benzodioxane derivatives show affinity for 5-HT₁A and 5-HT₄ receptors.[16] Furthermore, many centrally-acting drugs target monoamine transporters (DAT, SERT, NET). The structural similarity of our compound to known ligands makes these systems a plausible secondary area of investigation.

Signaling Pathway Visualization: Gq Protein Cascade

Many aminergic receptors, including the α1-adrenergic and 5-HT₂ subtypes, signal through the Gq protein pathway. Understanding this cascade is crucial for interpreting functional data from assays like calcium mobilization.

Caption: The Gq-coupled GPCR signaling pathway.

Detailed Experimental Protocol

Protocol 3.2.1: Neurotransmitter Transporter Uptake Assay

-

Objective: To determine if the test compound inhibits the reuptake of dopamine, serotonin, or norepinephrine by their respective transporters (DAT, SERT, NET).

-

Principle: This assay uses a fluorescent substrate that acts as a mimic for monoamine neurotransmitters.[17] When the substrate is transported into cells expressing the specific transporter, its fluorescence increases. An inhibitor will block this transport and prevent the fluorescence signal from developing.[18][19]

-

Materials:

-

Cells stably expressing human DAT, SERT, or NET.

-

Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices), which includes a fluorescent substrate and a masking dye to quench extracellular fluorescence.[17]

-

Reference inhibitors: GBR-12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

-

96- or 384-well black, clear-bottom microplates.

-

Bottom-read fluorescence plate reader.

-

-

Procedure:

-

Plate cells in microplates and allow them to form a confluent monolayer overnight.[18]

-

Prepare serial dilutions of 1,4-Benzodioxin-6-yl(phenyl)methanone and reference inhibitors.

-

Add the test compounds to the cells and incubate for 10-20 minutes at 37°C.

-

Add the fluorescent dye/masking dye solution to all wells to initiate the uptake reaction.

-

Immediately place the plate in the reader and measure fluorescence kinetically over 30-60 minutes, or as a single endpoint reading.

-

-

Data Analysis:

-

Calculate the rate of uptake (for kinetic reads) or the final fluorescence intensity (for endpoint reads).

-

Plot the percent inhibition of uptake versus the log concentration of the test compound.

-

Fit the data to determine the IC₅₀ for each transporter.

-

Broader Screening and Future Directions

While the adrenergic and aminergic systems represent the highest probability targets, the presence of the benzophenone core suggests a wider screening strategy is prudent.[7]

-

Expanded Target Panels: The compound should be submitted to broad pharmacological screening panels (e.g., Eurofins SafetyScreen, CEREP BioPrint) that include a wide range of GPCRs, ion channels, transporters, and enzymes. This can uncover unexpected off-target activities or identify entirely new therapeutic avenues.

-

Phenotypic Screening: If a clear molecular target does not emerge, a phenotypic screening approach can be valuable.[20] This involves testing the compound in disease-relevant cellular models (e.g., cancer cell lines, primary neurons) to identify a desired functional effect, with target deconvolution performed subsequently.

-

Structure-Activity Relationship (SAR): For any confirmed hits, a medicinal chemistry campaign should be initiated. Synthesizing analogs of 1,4-Benzodioxin-6-yl(phenyl)methanone and testing them in the validated assays will establish the SAR, helping to optimize potency, selectivity, and drug-like properties.

Conclusion

The dual-pharmacophore structure of 1,4-Benzodioxin-6-yl(phenyl)methanone provides a strong, evidence-based foundation for a target identification campaign. The strategy outlined in this guide—prioritizing the adrenergic system based on the benzodioxin core, followed by exploration of aminergic systems and broader screening panels—offers a resource-efficient and scientifically rigorous path to elucidating its therapeutic potential. The provided protocols serve as a self-validating framework for generating high-quality, interpretable data to drive the drug discovery process forward.

References

-

Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3779. [Link]

-

U'Prichard, D. C., Greenberg, D. A., & Snyder, S. H. (1977). Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes. Molecular Pharmacology, 13(3), 454–473. [Link]

-

Chapleo, C. B., Doxey, J. C., Myers, P. L., & Roach, A. G. (1981). Alpha-adrenoreceptor reagents. 2. Effects of modification of the 1,4-benzodioxan ring system on alpha-adrenoreceptor activity. Journal of Medicinal Chemistry, 24(7), 823–827. [Link]

-

Pigini, M., Brasili, L., Gentili, F., Giannella, M., & Piergentili, A. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361–369. [Link]

-

Carpy, A., Goursolle, M., Velly, J., & Leclerc, G. (1985). Synthesis and alpha,beta-adrenergic blocking potency of 2,3-dihydro-1,4-benzodioxin derivatives. (II). Il Farmaco; edizione scientifica, 40(10), 735–746. [Link]

-

Bolchi, C., Pallavicini, M., & Valoti, E. (2017). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. Il Farmaco, 72(1), 1-13. [Link]

-

Szałek, E., Urbański, R., Szymański, P., Godyń, J., & Malawska, B. (2022). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules, 27(19), 6591. [Link]

-

Ahmed, B., Habibullah, & Khan, S. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1), 65-77. [Link]

-

Rival, Y., Grassy, G., & Michel, G. (2001). A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. Journal of Medicinal Chemistry, 44(23), 3904–3914. [Link]

-

Sadek, B., & Sadeq, A. (2016). Perspectives on 1,4-Benzodioxins, 1,4-Benzoxazines and Their 2,3-Dihydro Derivatives. Mini-Reviews in Medicinal Chemistry, 16(1), 15-33. [Link]

-

Melchiorre, C., Brasili, L., & Giannella, M. (1986). Structure-activity relationships in 1,4-benzodioxan related compounds. 3. 3-Phenyl analogs of 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzodioxan (WB 4101) as highly selective .alpha.1-adrenoreceptor antagonists. Journal of Medicinal Chemistry, 29(8), 1537-1541. [Link]

-

Al-Hussain, S. A., & Afzal, O. (2022). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1189–1209. [Link]

-

Green, P. N., Shapero, M., & Wilson, C. (1977). Synthesis and pharmacological properties of a series of 2-substituted aminomethyl-1,4-benzodioxanes. Journal of Medicinal Chemistry, 20(11), 1457–1464. [Link]

-

ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses. [Link]

-

Peralta-Yahya, P., & Zhang, F. (2020). Advances in G protein-coupled receptor high-throughput screening. Current Opinion in Biotechnology, 64, 182-189. [Link]

-

Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Protocol. [Link]

- Google Patents. (2017). WO2017186141A1 - Use of benzophenone compound in pharmaceuticals.

-

Latacz, G., Lubelska, A., Jastrzębska-Więsek, M., & Handzlik, J. (2018). The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. [Link]

-

El-Subbagh, H., Wittig, T., Decker, M., Elz, S., Nieger, M., & Lehmann, J. (2002). Dopamine/serotonin receptor ligands. Part IV: synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. Archiv der Pharmazie, 335(9), 443–448. [Link]

-

Leung, K. (2009). (1-Butyl-4-piperidinylmethyl)-8-amino-7-[123I]iodo-1,4-benzodioxan-5-carboxylate. National Center for Biotechnology Information. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. [Link]

-

European Pharmaceutical Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Hughes, P. J. (n.d.). CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

Sources

- 1. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cosmobio.co.jp [cosmobio.co.jp]

- 4. technologynetworks.com [technologynetworks.com]

- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Advances in G protein-coupled receptor high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. promega.com [promega.com]

- 16. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 17. moleculardevices.com [moleculardevices.com]

- 18. moleculardevices.com [moleculardevices.com]

- 19. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 20. drughunter.com [drughunter.com]

Introduction: The 1,4-Benzodioxin Scaffold as a Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to the Discovery of 1,4-Benzodioxin-6-yl(phenyl)methanone Derivatives and Analogs

The 1,4-benzodioxin moiety is a quintessential example of a "privileged scaffold" in drug discovery. Its rigid, heterocyclic structure is a common feature in a variety of biologically active natural products and synthetic compounds, endowing them with favorable pharmacokinetic properties and the ability to interact with diverse biological targets.[1][2] Notable examples range from natural products like Silybin to clinically significant pharmaceuticals such as Doxazosin, an α1-adrenoceptor antagonist used to treat hypertension.[1][2]

The derivative core, 1,4-Benzodioxin-6-yl(phenyl)methanone , serves as an exceptional starting point for chemical exploration. The benzophenone-like structure provides multiple, chemically distinct sites for modification: the benzodioxin ring, the pendant phenyl group, and the ketone linker. This versatility allows for the fine-tuning of steric, electronic, and lipophilic properties to optimize potency, selectivity, and drug-like characteristics.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the discovery engine for novel 1,4-Benzodioxin-6-yl(phenyl)methanone analogs. It moves beyond simple procedural lists to explain the causal reasoning behind strategic decisions in synthesis, computational design, and biological evaluation. We will explore robust synthetic methodologies, predictive in silico workflows, and validated biological assays to empower the rational design and discovery of next-generation therapeutics based on this potent scaffold.

Chapter 1: The Core Moiety and Its Therapeutic Landscape

The 1,4-benzodioxin framework is associated with a wide spectrum of biological activities, including hepatoprotective, antioxidant, cytotoxic, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of the 6-yl(phenyl)methanone substitution pattern has led to compounds investigated for several therapeutic applications, most notably as:

-

α-Adrenoceptor Antagonists: Derivatives of this class have shown high affinity for α1-adrenoceptors, making them valuable for research into treatments for hypertension and benign prostatic hyperplasia.[3][4]

-

Anticancer Agents: Various 1,4-benzodioxane derivatives have demonstrated significant anticancer activities, providing a rationale for developing new cytotoxic agents.[1][2]

-

Anti-diabetic Agents: Analogs have been synthesized and evaluated as inhibitors of enzymes like α-glucosidase, suggesting a potential role in managing type-2 diabetes.[5][6]

The core's chemical architecture, featuring a ketone linker, provides a hydrogen bond acceptor, while the two aromatic rings offer platforms for π-π stacking and hydrophobic interactions with biological targets. The dihydro-dioxin ring introduces a degree of conformational flexibility that can be crucial for optimal receptor fitting.

Chapter 2: Synthetic Strategies for Library Development

The rational synthesis of a diverse chemical library is fundamental to exploring the structure-activity relationship (SAR) of the core scaffold. The following section details validated, multi-step synthetic protocols.

Strategy 1: Friedel-Crafts Acylation for Phenyl Ring Modification

A primary and efficient method to generate analogs is through the Friedel-Crafts acylation of 1,4-benzodioxin with various substituted benzoyl chlorides. The electron-donating nature of the dioxin ether oxygens activates the aromatic ring, typically directing acylation to the 6-position. This approach allows for the systematic introduction of diverse substituents on the pendant phenyl ring to probe electronic and steric effects.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and dry dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

-

Acyl Chloride Addition: Slowly add 4-chlorobenzoyl chloride (1.0 equivalent) to the stirred suspension.

-

Substrate Addition: In a separate flask, dissolve 1,4-benzodioxin (1.1 equivalents) in dry DCM. Add this solution dropwise to the reaction mixture at 0°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl) to decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

-

Characterization: Confirm the structure using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

Strategy 2: Building from Precursors for Benzodioxin Ring Modification

For more complex modifications, particularly on the benzodioxin ring itself, a multi-step synthesis from simple starting materials is often required. The following protocol, adapted from published literature, demonstrates the synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs starting from gallic acid.[1][2]

-

Step A: Esterification of Gallic Acid: Dissolve gallic acid in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture for 8 hours. After cooling, concentrate the solvent and perform an aqueous workup to obtain methyl 3,4,5-trihydroxybenzoate.

-

Step B: Formation of the Dioxin Ring: React the product from Step A with an excess of 1,2-dibromoethane in acetone in the presence of potassium carbonate (K₂CO₃). Heat the reaction at 60°C for 24 hours. This step selectively forms the 1,4-benzodioxane ring.[2]

-

Step C: Introduction of Further Diversity (Optional): The resulting disubstituted-1,4-benzodioxane can be further functionalized. For example, reaction with various mercaptans can introduce thioether moieties at other positions.[1]

-

Step D: Hydrolysis of the Ester: Hydrolyze the methyl ester using sodium hydroxide (NaOH) in methanol/water, followed by acidification with HCl to yield the corresponding carboxylic acid.[1]

-

Step E: Amide Coupling: Convert the carboxylic acid to the acid chloride using a chlorinating agent like thionyl chloride (SOCl₂). React the resulting acid chloride intermediate with a selection of primary or secondary amines in the presence of a base (e.g., triethylamine) to generate a library of amide analogs.

-

Purification and Characterization: Purify each final compound via column chromatography or recrystallization. Characterize the entire series using FTIR, NMR, and HRMS as described in the source literature.[1][2]

Chapter 3: In Silico Design and Predictive Modeling

To accelerate the discovery process and reduce the cost associated with synthesizing and screening large numbers of compounds, computational methods are indispensable. An integrated in silico workflow can prioritize candidates with the highest probability of success.

In Silico Drug Discovery Workflow

A robust computational pipeline is essential for modern drug discovery. This workflow allows for the rapid assessment of large virtual libraries, filtering them down to a manageable number of high-priority candidates for synthesis and biological testing.

Caption: A typical in silico drug discovery and lead optimization workflow.

Pharmacophore Modeling

Pharmacophore models define the essential three-dimensional arrangement of chemical features required for biological activity. For the 1,4-benzodioxin class, a pharmacophore model for α1-adrenoceptor antagonists was successfully developed and validated.[3] This model can be used as a 3D query to screen virtual libraries for compounds that possess the correct spatial arrangement of features, such as aromatic rings, hydrogen bond acceptors, and hydrophobic centroids.

Caption: A hypothetical pharmacophore model for a receptor target.

ADME/T Properties Prediction

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) is critical to avoid costly late-stage failures. Several computational tools can predict these properties.[7][8]

| Property | Description | Acceptable Range (Typical) | Computational Tool Example |

| Molecular Weight | Size of the molecule. | < 500 Da | SwissADME, QikProp |

| LogP | Octanol-water partition coefficient, a measure of lipophilicity. | < 5 | SwissADME, QikProp |

| H-Bond Donors | Number of O-H and N-H bonds. | < 5 | SwissADME, QikProp |

| H-Bond Acceptors | Number of N and O atoms. | < 10 | SwissADME, QikProp |

| QPPCaco | Predicted Caco-2 cell permeability for human intestinal absorption. | > 25 nm/s (Good) | QikProp[7] |

| P-gp Substrate | Predicts if the compound is a substrate of P-glycoprotein, an efflux pump. | No | SwissADME[8] |

| PAINS Alert | Pan-Assay Interference Compounds; flags promiscuous compounds. | 0 alerts | SwissADME[7] |

Chapter 4: Biological Evaluation and Assay Methodologies

Following synthesis, rigorous biological testing is required to determine the activity and selectivity of the new analogs.

Protocol 1: α1-Adrenoceptor Radioligand Binding Assay[3][4]

This assay measures the ability of a test compound to displace a radiolabeled ligand from the α1-adrenoceptor, thereby determining its binding affinity (Ki).

-

Preparation: Use cell membranes from cell lines (e.g., CHO, HeLa) expressing human cloned α1-adrenoceptor subtypes (α1A, α1B, α1D).

-

Incubation Mixture: In a 96-well plate, combine the cell membranes (20-40 µg protein), a specific radioligand (e.g., [³H]prazosin), and varying concentrations of the test compound in a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: Incubate the mixture for 60 minutes at 25°C.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Washing: Quickly wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay[6]

This colorimetric assay is used to identify compounds that inhibit α-glucosidase, a key enzyme in carbohydrate digestion, relevant for anti-diabetic research.

-

Enzyme Solution: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (e.g., 100 mM, pH 6.8).

-

Assay Plate: Add 20 µL of varying concentrations of the test compound (dissolved in DMSO and diluted with buffer) to the wells of a 96-well plate.

-

Enzyme Addition: Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

-

Substrate Addition: Initiate the reaction by adding 20 µL of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to each well.

-

Incubation: Incubate the plate at 37°C for another 20 minutes.

-

Stopping Reaction: Terminate the reaction by adding 80 µL of sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M).

-

Measurement: Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC₅₀ value from the dose-response curve. Acarbose is typically used as a positive control.[6]

Chapter 5: Structure-Activity Relationship (SAR) Analysis

The final step is to synthesize the data from the chemical and biological analyses to build a robust Structure-Activity Relationship (SAR). This knowledge guides the next cycle of drug design.

Key SAR Insights on the 1,4-Benzodioxin Scaffold

The following diagram and table summarize hypothetical but plausible SAR trends based on published findings for this and related scaffolds.

Caption: Key regions for SAR exploration on the core scaffold.

| Modification Site | Substitution Type | Observed/Hypothetical Effect on Activity | Rationale |

| Phenyl Ring (R1) | Halogens (Cl, Br) at para-position | Often increases potency | Enhances binding through halogen bonding or favorable electronic interactions. |

| Bulky groups (e.g., t-butyl) | May decrease activity | Steric hindrance within the receptor's binding pocket. | |

| Benzodioxin Ring (R2) | Small alkyl groups | Can improve lipophilicity and cell permeability | Modulates the overall physicochemical profile of the molecule. |

| Amide/Sulfonamide functionality | Can introduce new H-bonding interactions and improve selectivity | Provides vectors for interacting with different residues in the target protein.[1][5] | |

| Ketone Linker | Replacement with Amide | Alters bond angles and H-bonding potential | Can change the compound's conformational preference and introduce an H-bond donor.[9] |

| Dihydro-dioxin Ring | Introduction of chiral centers | Stereoisomers can exhibit significantly different potencies and selectivities | The 3D shape of the molecule is critical for precise fitting into a chiral binding site.[4] |

Conclusion and Future Directions

The 1,4-Benzodioxin-6-yl(phenyl)methanone scaffold represents a highly fertile ground for the discovery of novel therapeutic agents. This guide has outlined an integrated, multidisciplinary approach to unlock its potential. By combining efficient synthetic strategies with the predictive power of in silico modeling and validating findings with robust biological assays, research teams can navigate the complex path of drug discovery with greater precision and speed.

Future efforts should focus on:

-

Exploring Novel Chemical Space: Synthesizing analogs with less common heterocyclic replacements for the phenyl ring.

-

Advanced Computational Studies: Employing molecular dynamics simulations to understand the dynamic behavior of ligand-receptor complexes and predict binding free energies more accurately.[9]

-

Target Deconvolution: For compounds with interesting phenotypic effects (e.g., cytotoxicity), utilizing chemoproteomics to identify their specific molecular targets.

-

Structure-Based Design: Where a high-resolution crystal structure of a target protein is available, using it to rationally design next-generation analogs with optimized interactions.

By adhering to the principles of scientific integrity and leveraging this powerful scaffold, the scientific community can continue to develop innovative molecules to address unmet medical needs.

References

-

PubChem. [3-(Morpholin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-phenylmethanone. National Center for Biotechnology Information. Available from: [Link]

-

Perrone, R., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361-9. Available from: [Link]

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available from: [Link]

-

Jabeen, I., et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research, 21(11). Available from: [Link]

-

Perrone, R., et al. (2002). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 45(8), 1731-9. Available from: [Link]

-

Jiang, Z. H., & Chen, Y. H. (2025). The crystal structure of (5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3,4-oxadiazol-3(2H)-yl)(3-methylphenyl)methanone, C18H14N2O4S. Zeitschrift für Kristallographie - New Crystal Structures. Available from: [Link]

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Available from: [Link]

-

PubChem. 1,4-Benzodioxan-6-yl methyl ketone. National Center for Biotechnology Information. Available from: [Link]

-

Science of Synthesis. (2005). Product Class 2: 1,4-Dioxins and Benzo- and Dibenzo-Fused Derivatives. Thieme. Available from: [Link]

-

Wikipedia. 1,4-Benzodioxine. Wikimedia Foundation. Available from: [Link]

-

Jabeen, I., et al. (2023). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research. Available from: [Link]

-

Wang, Y., et al. (2025). 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. European Journal of Medicinal Chemistry. Available from: [Link]

-

Chiacchio, M. A., et al. (2023). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemMedChem. Available from: [Link]

-

Jabeen, I., et al. (2025). Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. ResearchGate. Available from: [Link]

-

Gariganti, N., et al. (2023). Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)- quinazolinone derivatives. RSC Advances. Available from: [Link]

-

Sova, M., et al. (2020). A Supramolecular Approach to Structure-Based Design with A Focus on Synthons Hierarchy in Ornithine-Derived Ligands: Review, Synthesis, Experimental and in Silico Studies. Molecules. Available from: [Link]

-

Endotherm. 2,3-dihydro-1,4-benzodioxin-6-yl(imino)methyl-lambda6-sulfanone. Available from: [Link]

-

Mohan, P. S., et al. (2024). Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives. ACS Omega. Available from: [Link]

Sources

- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 2. scirp.org [scirp.org]

- 3. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]

- 7. iris.unipa.it [iris.unipa.it]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)- quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Benzodioxin-6-yl(phenyl)methanone: Synthesis, Therapeutic Potential, and Patent Landscape

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxin scaffold is a versatile and evergreen structural motif in medicinal chemistry, consistently attracting the attention of researchers for its broad range of biological activities.[1][2] Its unique fusion of a planar aromatic ring with a non-planar dioxa-alicycle allows for diverse interactions with biological targets.[1] This guide provides a comprehensive technical overview of a specific derivative, 1,4-Benzodioxin-6-yl(phenyl)methanone, focusing on its synthesis, potential therapeutic applications based on the activities of related compounds, and the relevant patent landscape.

Synthesis and Characterization

The primary route for the synthesis of 1,4-Benzodioxin-6-yl(phenyl)methanone is the Friedel-Crafts acylation of 1,4-benzodioxin. This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring, yielding a ketone.[3]

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol is based on established principles of Friedel-Crafts acylation reactions.[3][4]

Objective: To synthesize 1,4-Benzodioxin-6-yl(phenyl)methanone via Friedel-Crafts acylation of 1,4-benzodioxin with benzoyl chloride.

Materials:

-

1,4-Benzodioxin

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., ethanol, isopropanol)

Experimental Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Formation of the Acylium Ion: Slowly add benzoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension of AlCl₃ via the dropping funnel. The formation of the acylium ion electrophile will occur.[3]

-

Electrophilic Aromatic Substitution: To this mixture, add a solution of 1,4-benzodioxin (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and dilute HCl. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield pure 1,4-Benzodioxin-6-yl(phenyl)methanone.

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of 1,4-Benzodioxin-6-yl(phenyl)methanone.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure. The characteristic peaks for the benzodioxin and phenyl protons, as well as the carbonyl carbon, should be present.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact mass and confirm the molecular formula.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl group (C=O) of the ketone.

-

Melting Point: The melting point of the purified solid should be determined and compared to literature values if available.

Biological Activities and Therapeutic Potential

While direct biological data for 1,4-Benzodioxin-6-yl(phenyl)methanone is limited in the reviewed literature, the extensive research on derivatives of the 1,4-benzodioxin scaffold provides strong indications of its potential therapeutic applications.

Monoamine Oxidase B (MAO-B) Inhibition

Derivatives of 1,4-benzodioxan have been investigated as inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurological disorders.[6][7] Chalcones containing the 1,4-benzodioxan moiety have shown potent and selective inhibitory activity against hMAO-B.[6][7] For instance, (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][6][7]dioxin-6-yl)prop-2-en-1-one exhibited an IC₅₀ of 0.026 µM.[6][7] This suggests that the 1,4-benzodioxin core is a promising scaffold for the development of drugs targeting neurodegenerative diseases.

Signaling Pathway Diagram:

Caption: Inhibition of MAO-B by 1,4-benzodioxin derivatives.

Antiplatelet and Antithrombotic Activity

Certain 1,4-benzodioxine derivatives have been synthesized and evaluated as novel platelet aggregation inhibitors.[8] One compound, in particular, demonstrated significant antiplatelet activity by acting as a GPIIb/IIIa antagonist, with an in vivo study confirming its antithrombotic potential.[8] This highlights the potential of the 1,4-benzodioxin scaffold in the development of cardiovascular drugs.

Anticancer and Anti-inflammatory Properties

Various 1,4-benzodioxane derivatives have exhibited notable anticancer and anti-inflammatory activities.[9] For example, a 2,3-dihydro-1,4-benzodioxin analog with an acetic acid substituent at position-6 displayed anti-inflammatory properties.[9] Furthermore, pyrazole derivatives incorporating the 2,3-dihydro-1,4-benzodioxin-6-yl moiety have been synthesized and shown to possess anticancer activity.[10]

Other Potential Applications

The versatility of the 1,4-benzodioxin scaffold is further demonstrated by its exploration in other therapeutic areas, including:

-

Antibacterial agents [1]

-

α1-adrenoceptor antagonists [11]

-

Juvenile hormone signaling inhibitors for insect control [12]

Table of Biological Activities of 1,4-Benzodioxin Derivatives:

| Biological Activity | Target/Mechanism | Example Compound Class | Reference(s) |

| MAO-B Inhibition | Selective and reversible inhibition of hMAO-B | 1,4-Benzodioxan-substituted chalcones | [6][7] |

| Antiplatelet Activity | GPIIb/IIIa antagonism | 1,4-Benzodioxine derivatives | [8] |

| Anticancer Activity | Undisclosed, cytotoxicity against cancer cell lines | 1,4-Benzodioxane-6-carboxylic acid amides, Pyrazole derivatives | [9][10] |

| Anti-inflammatory Activity | Undisclosed | (2,3-dihydrobenzo[6][7]dioxin-6-yl)acetic acid | [9] |

| Antibacterial Activity | Inhibition of FabH | 1,4-Benzodioxane thiazolidinedione piperazine derivatives | [1] |

| α1-Adrenoceptor Antagonism | Antagonism at α1-adrenoceptors | 1,4-Benzodioxan-arylpiperazine derivatives | [11] |

| Insect Growth Regulation | Juvenile hormone signaling inhibition | Ethyl (E)-3-(4-{[7-(4-methoxycarbonylbenzyloxy)-1,4-benzodioxan-6-yl]methyl}phenyl)prop-2-enoate | [12] |

| Anti-diabetic Potential | α-Glucosidase inhibition | 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides | [13][14] |

Patent Landscape

The patent literature reveals commercial interest in 1,4-benzodioxane derivatives as intermediates for pharmaceuticals.

A key patent, US5780650A , describes a process for preparing 1,4-benzodioxane derivatives that are useful intermediates for circulatory drugs and drugs for psychoneurosis.[15] The process involves sulfonation, deprotection, and cyclization steps to form the 1,4-benzodioxane ring system.[15] This indicates the industrial relevance of this scaffold in the synthesis of more complex drug molecules.

While this patent does not specifically claim 1,4-Benzodioxin-6-yl(phenyl)methanone, it underscores the value of the core 1,4-benzodioxane structure in drug development and the established methods for its synthesis on a larger scale.

Conclusion

1,4-Benzodioxin-6-yl(phenyl)methanone, as a core structure, holds significant promise for further investigation in drug discovery. Its synthesis via the well-established Friedel-Crafts acylation is straightforward. The extensive body of research on related 1,4-benzodioxin derivatives strongly suggests a high potential for this compound and its future analogs to exhibit a range of valuable biological activities, particularly in the areas of neurodegenerative diseases, cardiovascular disorders, and oncology. This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this versatile chemical entity.

References

-

Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. [Link]

-

Design, synthesis and evaluation of 1,4-benzodioxine derivatives as novel platelet aggregation inhibitors. [Link]

-

Regioselective Acylation of Benzodioxin Derivatives Employing AlCl3-DMSO or AlCl3-DMF Reagent in the Friedel-Crafts Reaction. [Link]

-

Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. [Link]

- US5780650A - Process for preparation of 1,4-benzodioxane deriv

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent. [Link]

-

4-Aryl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazoles: Synthesis, Characterization, and Biological Activity. [Link]

-

Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]

-

1,4-Benzodioxan-6-yl methyl ketone. [Link]

-

Synthesis of 1,4-benzodioxan derivatives and the evaluation of their biological activity as a novel juvenile hormone signaling inhibitor. [Link]

-

Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. [Link]

-

1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry: A Review of Its Recent Applications in Drug Design. [Link]

-

Friedel-Crafts Acylation. [Link]

-

Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. [Link]

-

Improved Process for the Continuous Acylation of 1,3-Benzodioxole. [Link]

-

Synthesis of Ethyl 1,4-benzodioxin-2-carboxylate. [Link]

-

Strategies for the synthesis of benzodioxin moiety. [Link]

-

Friedel-Crafts Acylation. [Link]

-

1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. [Link]

-

First Total Synthesis of 1,4-Benzodioxane Lignans Cadensin G. [Link]

-

Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]

-

1,4-Benzodioxan-6-yl methyl ketone. [Link]

-

Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. [Link]

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of 1,4-benzodioxine derivatives as novel platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 1,4-benzodioxan derivatives and the evaluation of their biological activity as a novel juvenile hormone signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]

- 15. US5780650A - Process for preparation of 1,4-benzodioxane derivative - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safety and Toxicity Profile of 1,4-Benzodioxin-6-yl(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Landscape for a Novel Chemical Entity

The compound 1,4-Benzodioxin-6-yl(phenyl)methanone represents a unique chemical scaffold with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its safety and toxicity profile is paramount before its consideration for advanced research and development. This guide provides a comprehensive evaluation of the potential hazards associated with 1,4-Benzodioxin-6-yl(phenyl)methanone. Due to the limited direct toxicological data available for this specific molecule, this whitepaper employs a robust toxicological read-across approach. By examining the known properties of its core chemical moieties—the 1,4-benzodioxin ring system and the benzophenone structure—we can construct a predictive safety profile. This methodology, a cornerstone of modern toxicology, allows for an informed, science-driven assessment in the absence of direct empirical data.

Physicochemical Properties and Structural Alerts

A molecule's physicochemical properties are the foundation of its pharmacokinetic and toxicological behavior. While empirical data for 1,4-Benzodioxin-6-yl(phenyl)methanone is scarce, its properties can be predicted based on its structure.

| Property | Predicted Value/Information | Significance in Toxicology |

| Molecular Formula | C₁₅H₁₂O₃ | Provides the elemental composition. |

| Molecular Weight | ~240.26 g/mol | Influences absorption and distribution. |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be moderately lipophilic | Affects membrane permeability and potential for bioaccumulation. |

| Water Solubility | Predicted to be low | Impacts its environmental fate and bioavailability. |

| Hydrogen Bond Donors/Acceptors | 0/3 | Influences interactions with biological macromolecules. |

Structural Alerts for Toxicity:

The structure of 1,4-Benzodioxin-6-yl(phenyl)methanone contains a benzophenone moiety. Benzophenones are known to absorb UV light and can generate reactive oxygen species (ROS), which is a potential mechanism for phototoxicity and genotoxicity. The 1,4-benzodioxin ring, while generally stable, can be subject to metabolic activation.

The Biological Landscape of the 1,4-Benzodioxin Scaffold

The 1,4-benzodioxin moiety is a privileged scaffold in medicinal chemistry, found in a variety of biologically active molecules. Understanding the known activities of this core structure provides context for the potential biological interactions of 1,4-Benzodioxin-6-yl(phenyl)methanone.

Compounds containing the 1,4-benzodioxane structure have demonstrated a wide array of biological effects, including:

-

Hepatoprotective and Antioxidant Activities [1]

-

Cytotoxic and Antimicrobial Properties [1]

-